2,6-Dicyclopropylpyrimidin-4-ol
Overview
Description
2,6-Dicyclopropylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C10H12N2O It features a pyrimidine ring substituted with cyclopropyl groups at positions 2 and 6, and a hydroxyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dicyclopropylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyrimidine precursor. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dicyclopropylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
2,6-Dicyclopropylpyrimidin-4-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Dicyclopropylpyrimidin-4-ol involves its interaction with specific molecular targets. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl groups may also play a role in modulating the compound’s interaction with enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trisubstituted Pyrimidines: These compounds have similar structural features but differ in the nature and position of substituents.
Pyrimidopyrimidines: These are bicyclic compounds with fused pyrimidine rings, offering different chemical and biological properties.
Uniqueness
2,6-Dicyclopropylpyrimidin-4-ol is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic effects. These effects can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications .
Biological Activity
Overview
2,6-Dicyclopropylpyrimidin-4-ol is a heterocyclic compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with cyclopropyl groups at positions 2 and 6, and a hydroxyl group at position 4. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C10H12N2O
- Molecular Weight : 176.21 g/mol
- CAS Number : 874880-35-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, which plays a crucial role in modulating enzyme activities and influencing various biochemical pathways. The cyclopropyl groups may also affect the compound’s interaction with receptors and enzymes, enhancing its biological efficacy.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of inflammatory mediators such as prostaglandins and nitric oxide.
Study Reference | IC50 Values |
---|---|
Reported IC50 values for COX-2 inhibition were comparable to standard drugs like celecoxib (0.04 ± 0.01 μmol). |
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions between cyclopropylamine and suitable pyrimidine precursors under controlled conditions. Various derivatives of this compound have been synthesized to enhance its biological activity.
Synthetic Routes
-
Cyclization Reaction :
- Reactants: Cyclopropylamine + Pyrimidine precursor
- Conditions: Solvents (methanol or ethanol), Lewis acid catalysts.
-
Modification :
- Oxidation or substitution reactions can introduce different functional groups to tailor the compound's properties.
Case Studies
- In vitro Studies :
- Several studies have demonstrated the effectiveness of this compound in inhibiting CDK2 and reducing inflammation markers in cellular models.
- In vivo Studies :
- Animal models have been utilized to assess the anti-inflammatory effects, showing significant reductions in edema and inflammatory cytokines following treatment with this compound.
Properties
IUPAC Name |
2,4-dicyclopropyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-9-5-8(6-1-2-6)11-10(12-9)7-3-4-7/h5-7H,1-4H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSCTLLEJRPUJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)NC(=N2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290443 | |
Record name | 2,6-Dicyclopropyl-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874880-35-0 | |
Record name | 2,6-Dicyclopropyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874880-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dicyclopropyl-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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